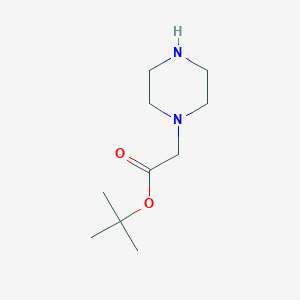

Tert-butyl 2-(piperazin-1-yl)acetate

Description

Significance of the Piperazine (B1678402) Scaffold in Contemporary Medicinal Chemistry and Organic Synthesis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, holds a privileged position in the realm of medicinal chemistry and organic synthesis. lookchem.com Its widespread presence in a vast array of biologically active compounds and approved drugs underscores its importance as a versatile scaffold. google.com The unique structural and physicochemical properties of the piperazine moiety contribute to its frequent utilization in drug design. The two nitrogen atoms can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, facilitating strong interactions with biological targets such as enzymes and receptors. google.com This dual nature allows for the modulation of a compound's pharmacokinetic properties, including aqueous solubility and bioavailability. google.com

The piperazine scaffold is a key component in numerous blockbuster drugs, demonstrating its broad therapeutic applicability. google.com Its derivatives have shown a wide range of pharmacological activities, including antipsychotic, anticancer, antiviral, and antidepressant effects. google.com The structural rigidity of the piperazine ring, combined with the potential for substitution at the nitrogen atoms, provides a robust framework for the development of new chemical entities with tailored biological functions. google.com In organic synthesis, the piperazine ring serves as a versatile building block, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. google.com

Strategic Role of Tert-butyl 2-(piperazin-1-yl)acetate as a Foundational Synthon in Complex Molecule Assembly

This compound is a bifunctional molecule that serves as a valuable synthon, or building block, in the multi-step synthesis of more complex molecules. Its structure incorporates a piperazine ring, providing the desirable physicochemical and biological properties associated with this scaffold, and a tert-butyl acetate (B1210297) group, which offers a reactive handle for further chemical modifications. The secondary amine on the piperazine ring can readily undergo a variety of chemical transformations, such as N-alkylation, N-arylation, and amide bond formation, allowing for its incorporation into a larger molecular framework.

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. This protection is crucial during synthetic sequences where the acidic proton of a carboxylic acid would be incompatible with the reaction conditions. The tert-butyl group can be selectively removed under acidic conditions to reveal the carboxylic acid, which can then participate in subsequent reactions, such as amide coupling. This strategic use of a protected functional group is a common tactic in organic synthesis to achieve the desired molecular complexity.

While this compound is commercially available and marketed as a building block for organic synthesis, particularly in the preparation of pharmaceutical compounds, specific and detailed examples of its application in the synthesis of named, complex molecules are not extensively documented in publicly available academic literature or patents. However, its utility can be inferred from its structural features and the common synthetic transformations employed in medicinal chemistry. For instance, it is a plausible intermediate in the synthesis of kinase inhibitors, where a piperazine linker is often used to connect different aromatic or heteroaromatic fragments.

Historical and Current Trajectories in the Evolution of Synthetic Strategies for Piperazine Derivatives

The synthesis of piperazine and its derivatives has evolved significantly over the past century, driven by the increasing demand for these compounds in the pharmaceutical and chemical industries. Early synthetic methods, often developed in the late 19th and early 20th centuries, were typically harsh and low-yielding. One of the earliest reported syntheses of piperazine itself involved the reaction of ethylene (B1197577) diamine with 1,2-dichloroethane. Another historical method involved the cyclization of ethanolamine. These early approaches often required high temperatures and pressures and produced a mixture of products, necessitating difficult purification steps.

The mid-20th century saw the development of more refined methods, including the reduction of pyrazine (B50134) and the cyclization of aminoethylethanolamine. However, these methods still had limitations in terms of substrate scope and functional group tolerance. The latter half of the 20th century and the early 21st century have witnessed a paradigm shift in the synthesis of piperazine derivatives, with a focus on efficiency, selectivity, and the introduction of molecular diversity.

Modern synthetic strategies often employ transition-metal catalysis, which allows for the formation of carbon-nitrogen and carbon-carbon bonds under milder conditions and with greater control over the final product's structure. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of N-arylpiperazines. More recent advancements include the use of photoredox catalysis and C-H functionalization techniques, which enable the direct modification of the piperazine ring's carbon skeleton, a previously challenging transformation. google.com These innovative methods provide access to a wider range of piperazine derivatives with diverse substitution patterns, expanding the chemical space available for drug discovery and development. google.com The development of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, has also provided a more atom-economical and efficient route to highly substituted piperazine derivatives.

Propriétés

IUPAC Name |

tert-butyl 2-piperazin-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJBGPBSHQZRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920708 | |

| Record name | tert-Butyl (piperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112257-22-4 | |

| Record name | tert-Butyl (piperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 2-piperazinoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2 Piperazin 1 Yl Acetate and Its Derivatives

Established Reaction Pathways for the Core Compound

Nucleophilic Substitution Approaches Utilizing Haloacetates

A prevalent and direct method for synthesizing tert-butyl 2-(piperazin-1-yl)acetate involves the nucleophilic substitution reaction between piperazine (B1678402) and a haloacetate ester, typically tert-butyl bromoacetate (B1195939). In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, displacing the bromide ion from the tert-butyl bromoacetate. To favor monosubstitution and minimize the formation of the disubstituted by-product, an excess of piperazine is often employed. The reaction is typically carried out in a suitable solvent such as dimethylacetamide, and a weak base like sodium acetate (B1210297) may be used to neutralize the hydrobromic acid formed during the reaction. orgsyn.org

Another variation of this approach utilizes tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate as a key intermediate. nih.gov The bromoacetyl group in this compound is highly reactive towards nucleophilic attack, allowing for the introduction of various functionalities. The tert-butyl carbamate (B1207046) (Boc) group serves as a protecting group for one of the piperazine nitrogens, directing the substitution to the other nitrogen. Subsequent deprotection of the Boc group yields the desired piperazine derivative. This method offers a high degree of control over the final product structure.

The nucleophilic substitution can also be performed with other haloacetates, and the choice of the halogen can influence the reaction rate, with bromoacetates generally being more reactive than chloroacetates. The reaction conditions, including solvent, temperature, and the presence of a base, are crucial for optimizing the yield and purity of the final product.

Table 1: Nucleophilic Substitution Reaction Parameters

| Reactants | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Piperazine, tert-butyl bromoacetate | Dimethylacetamide | Sodium acetate trihydrate | 20-25 | Good | orgsyn.org |

| Pentafluoropyridine, Piperazine | Acetonitrile (B52724) | Na2CO3 | Not specified | Good | researchgate.net |

Reductive Amination Strategies for Piperazine Functionalization

Reductive amination provides a versatile alternative for the synthesis of piperazine derivatives. This two-step, one-pot process involves the reaction of an aldehyde or ketone with a piperazine derivative to form an intermediate imine or enamine, which is then reduced to the corresponding amine. mdpi.comresearchgate.net For the synthesis of this compound derivatives, a common strategy involves the reductive amination of a suitable aldehyde with a piperazine precursor. mdpi.comnih.gov

For instance, the reaction of a protected piperazine, such as N-Boc-piperazine, with an appropriate aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can yield the desired N-substituted piperazine. nih.govreddit.com The choice of the reducing agent is critical; sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for reducing imines in the presence of other functional groups. nih.gov This method is widely used in the synthesis of complex pharmaceutical compounds containing the piperazine moiety. mdpi.com

The scope of reductive amination is broad, allowing for the introduction of a wide variety of substituents onto the piperazine ring by varying the aldehyde or ketone starting material. mdpi.comresearchgate.net The reaction conditions are generally mild, making it compatible with a range of functional groups.

Table 2: Reductive Amination Reaction Examples

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Key Feature | Reference |

| 2-(piperazin-1-yl)ethanamine (protected) | N-methyl-4-piperidone | Sodium triacetoxyborohydride | Acetonitrile | Selective protection and reduction | nih.gov |

| N-Boc-piperazine | Various aldehydes | Sodium triacetoxyborohydride | Dichloromethane | One-pot synthesis | reddit.com |

| N-methylpiperazine | Tetrahydropyran-4-one | Not specified | Not specified | Synthesis of a drug intermediate | mdpi.com |

Catalytic Cyclization Reactions for Piperazine Ring Formation

The formation of the piperazine ring itself can be achieved through various catalytic cyclization reactions. These methods often involve the intramolecular or intermolecular cyclization of suitable precursors. For example, the catalytic reductive cyclization of dioximes, derived from primary amines and nitrosoalkenes, can produce piperazine rings. nih.gov This method allows for the synthesis of piperazines with substituents at both carbon and nitrogen atoms. nih.gov

Another approach involves the catalytic cyclodeamination of diethylenetriamine (B155796) or the cyclocondensation of aminoethylethanolamine. researchgate.net These processes are typically carried out at elevated temperatures and pressures using various metal catalysts. The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the desired piperazine product. researchgate.net While these methods are effective for the synthesis of the core piperazine scaffold, subsequent functionalization is required to produce this compound.

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the application of green catalysis and microwave-assisted synthesis in the production of piperazine derivatives.

Application of Green Catalysis in Synthesis

Green catalysis aims to reduce the environmental impact of chemical processes by using catalysts that are non-toxic, recyclable, and operate under mild conditions. researchgate.net In the context of piperazine synthesis, photoredox catalysis has emerged as a powerful tool. mdpi.comnih.gov This method utilizes visible light and a photocatalyst, such as iridium or ruthenium complexes, or even purely organic dyes, to promote chemical reactions. mdpi.com

Photoredox catalysis has been successfully applied to the C-H functionalization of piperazines, allowing for the direct introduction of various substituents without the need for pre-functionalized starting materials. mdpi.com This approach offers a greener alternative to traditional methods that often rely on stoichiometric amounts of toxic reagents. mdpi.com The use of organic photocatalysts further enhances the sustainability of these reactions. mdpi.comnih.gov

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.commdpi.com This technique has been successfully applied to the synthesis of various piperazine derivatives. mdpi.comnih.gov

The use of microwave irradiation can significantly reduce the time required for the synthesis of monosubstituted piperazines. mdpi.com For example, reactions that typically take several hours under reflux can be completed in a matter of minutes with microwave assistance. researchgate.net This rapid heating can also lead to improved yields and purities of the desired products. mdpi.comresearchgate.net Microwave-assisted synthesis can be performed in both batch and flow reactors, offering scalability for potential commercial production. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Key Advantage | Reference |

| Synthesis of Monosubstituted Piperazines | Several hours (reflux) | Significantly shorter | Increased efficiency | mdpi.com |

| Cyclization of Nα-Boc-dipeptidyl esters | Not specified | 10 minutes | Rapid, high yield | nih.gov |

| Synthesis of 2,5-Piperazinediones | 2-4.5 hours | 2-8 minutes | Higher yields, shorter time | researchgate.net |

Optimization of Reaction Conditions and Process Development for Scalability

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates rigorous optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility. The primary route to this compound involves the N-alkylation of a mono-protected piperazine, typically 1-Boc-piperazine, with a suitable two-carbon electrophile like tert-butyl bromoacetate or a related equivalent.

Process development focuses on several key parameters. The choice of solvent is critical; while solvents like acetonitrile or dimethylformamide (DMF) are common in laboratory syntheses, for scalability, alternatives like toluene (B28343) or ethyl acetate may be preferred to facilitate easier workup and minimize environmental impact. beilstein-journals.org The selection and quantity of the base are also paramount. Inorganic bases such as potassium carbonate are often employed due to their low cost and ease of removal. researchgate.net The reaction temperature is carefully controlled to balance reaction rate with the formation of impurities. While reflux conditions can accelerate the reaction, lower temperatures may be required to maintain selectivity and stability, especially with sensitive substrates. researchgate.net

A significant challenge in scaling up piperazine alkylations is controlling the formation of the dialkylated byproduct. The use of a mono-protected piperazine starting material is the most effective strategy to prevent this. After the alkylation step, the subsequent hydrolysis of the tert-butyl ester or deprotection of the Boc group is also optimized. For example, a patent for the synthesis of the related N-Boc-piperazine acetic acid describes a hydrolysis step using lithium hydroxide (B78521) in a tetrahydrofuran/water mixture, followed by purification through salt formation, a technique well-suited for large-scale isolation of the product. google.com

The following table outlines typical parameters investigated during the optimization and scaling-up of N-alkylation reactions for piperazine derivatives.

| Parameter | Laboratory Scale Conditions | Considerations for Scalability | Example/Reference |

|---|---|---|---|

| Starting Material | 1-Boc-piperazine | Ensure high purity and consistent supply of the mono-protected intermediate. | researchgate.net |

| Alkylating Agent | tert-butyl bromoacetate | Evaluate stability, cost, and reactivity of alternatives. | N/A |

| Solvent | Acetonitrile, THF, DMF | Shift to more cost-effective and environmentally benign solvents like toluene, ethyl acetate, or 2-MeTHF. | beilstein-journals.orgsci-hub.se |

| Base | Potassium carbonate, triethylamine, EDIPA | Preference for inexpensive, easily removable inorganic bases (e.g., K₂CO₃) or recyclable organic bases. | researchgate.net |

| Temperature | Room temperature to reflux | Optimize for balance between reaction time and impurity formation; often lower temperatures are favored for selectivity. | researchgate.net |

| Workup/Purification | Chromatography | Develop crystallization or distillation-based purification methods to avoid costly and time-consuming chromatography. | beilstein-journals.orgnih.gov |

Chemical Transformations and Derivatization Strategies Utilizing Tert Butyl 2 Piperazin 1 Yl Acetate

Amidation Reactions for Diverse Molecular Scaffolds

The secondary amine of the piperazine (B1678402) moiety in tert-butyl 2-(piperazin-1-yl)acetate is a key functional group for constructing a variety of molecular scaffolds through amidation reactions. This nucleophilic nitrogen readily reacts with a range of carboxylic acids and their activated derivatives, such as acid chlorides and acyl imidazoles, to form stable amide bonds.

One common strategy involves the coupling of a carboxylic acid with the piperazine nitrogen using a coupling agent. For instance, reacting tert-butyl glycolic acid with carbonyldiimidazole (CDI) creates an acyl imidazole (B134444) intermediate. This intermediate then smoothly reacts with the piperazine nitrogen of this compound to yield the corresponding amide. This method is advantageous as it often proceeds under mild conditions with high yields.

The resulting amide-containing products are themselves valuable intermediates for further functionalization. For example, they can be incorporated into larger molecules or used as ligands for metal complexes. The diversity of commercially available carboxylic acids allows for the generation of a vast library of amide derivatives with varying steric and electronic properties.

| Reactant 1 | Reactant 2 | Coupling Agent | Product Type |

| This compound | Carboxylic Acid | CDI | N-acylated piperazine |

| This compound | Acid Chloride | Base (e.g., triethylamine) | N-acylated piperazine |

Esterification and Transesterification Processes

The tert-butyl ester group of this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(piperazin-1-yl)acetic acid. This carboxylic acid can then be subjected to esterification with various alcohols to introduce different ester functionalities.

While direct transesterification of the tert-butyl ester is less common due to the stability of the tert-butyl cation, lipase-catalyzed transesterification processes have been explored for similar systems. For example, Novozym 435 has been used to catalyze the transesterification of rapeseed oil with methanol (B129727) in the presence of tert-butanol. nih.gov This suggests the potential for enzymatic methods to facilitate the exchange of the tert-butyl group for other alkyl groups under specific conditions, although direct literature on this specific transformation for this compound is limited.

The hydrolysis of the ester to the carboxylic acid is a more synthetically practical approach for modification at this position. The resulting carboxylic acid can then be converted to a wide array of esters using standard esterification protocols, such as Fischer esterification or by activation of the carboxylic acid followed by reaction with an alcohol.

N-Alkylation and Related Derivatization Reactions

The secondary amine of the piperazine ring in this compound is susceptible to N-alkylation, providing a straightforward method for introducing a wide variety of substituents. chemicalbook.comtenovapharma.com This reaction typically involves the treatment of the piperazine derivative with an alkyl halide or another suitable alkylating agent in the presence of a base. ambeed.com The choice of base and solvent can influence the reaction's efficiency and selectivity.

For example, the reaction of this compound with an alkyl bromide in a polar aprotic solvent like acetonitrile (B52724), with potassium carbonate as the base, can lead to the formation of the corresponding N-alkylated product. This versatility allows for the synthesis of a broad spectrum of derivatives with tailored properties for various applications, including the development of new pharmaceutical agents.

| Alkylating Agent | Base | Solvent | Product |

| Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃, Et₃N | Acetonitrile, DMF | N-Alkyl-piperazine derivative |

| Reductive Amination with Aldehyde/Ketone | NaBH(OAc)₃, NaBH₃CN | Dichloromethane, Methanol | N-Alkyl-piperazine derivative |

Conjugation Chemistry for the Assembly of Advanced Molecular Architectures

The bifunctional nature of this compound makes it an excellent linker molecule in conjugation chemistry. It can be used to connect two different molecular entities, leading to the creation of advanced molecular architectures with specific functions.

For instance, the piperazine nitrogen can be reacted with one molecule, while the deprotected carboxylic acid (after hydrolysis of the tert-butyl ester) can be coupled with a second molecule. This strategy is employed in the synthesis of complex molecules where a piperazine-containing linker is desired to modulate properties such as solubility or to provide a specific spatial orientation between the conjugated parts.

An example of its application in a related context is the synthesis of derivatives of (2,4-dioxothiazolidin-5-yl)acetic acid, where piperazine moieties are incorporated to explore their potential as antibacterial agents. nih.gov This highlights the role of piperazine-containing building blocks in constructing molecules with potential therapeutic applications.

Heterocyclic Ring Formation Facilitated by the Piperazine Moiety

The piperazine ring within this compound can serve as a scaffold for the construction of more complex heterocyclic systems. chemicalbook.comambeed.com The two nitrogen atoms of the piperazine can participate in cyclization reactions to form fused or spirocyclic heterocyclic structures.

For example, the reaction of a suitably functionalized derivative of this compound with a dielectrophile could lead to the formation of a new ring fused to the piperazine core. While specific examples detailing the use of this compound itself in such reactions are not extensively documented in the provided search results, the general reactivity of the piperazine ring suggests its potential in this area. The synthesis of enantiopure mono- and disubstituted N-Boc piperazines through asymmetric lithiation and trapping demonstrates the ability to functionalize the piperazine ring, which is a key step towards its use in forming more complex heterocyclic systems. whiterose.ac.uk

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Tert Butyl 2 Piperazin 1 Yl Acetate Derivatives

Rational Design Principles for Modulating and Optimizing Biological Activity

The rational design of derivatives of tert-butyl 2-(piperazin-1-yl)acetate is a methodical process aimed at enhancing therapeutic potential while minimizing off-target effects. researchgate.net This approach relies on understanding the interplay between a molecule's structure and its biological activity, often guided by computational and theoretical methods. researchgate.netlongdom.org

A primary tool in this endeavor is the Quantitative Structure-Activity Relationship (QSAR) analysis. longdom.org QSAR models establish a mathematical connection between the chemical structure of a compound and its biological activity. longdom.orgnih.gov For piperazine (B1678402) derivatives, these studies have been used to create predictive models for the inhibitory activity of new compounds before they are synthesized. nih.gov For example, theoretical approaches indicate that increasing the exposed partial negative surface area can enhance the inhibitory activity of a compound against certain bacterial efflux pumps. nih.gov

Key rational design principles include:

Scaffold Hybridization: This involves combining the piperazine scaffold with other known pharmacologically active structures, such as benzazoles, to create hybrid molecules. researchgate.net This strategy aims to produce compounds with improved or more selective biological activities than either of the parent scaffolds alone. researchgate.net

Targeted Substitutions: Based on the structure of the biological target, specific functional groups are introduced to enhance binding affinity and selectivity. researchgate.net For instance, in the development of the Bcr-Abl inhibitor Nilotinib, a more hydrophilic pyrimidine (B1678525) ring was substituted for a pyridine (B92270) ring found in its predecessor, Imatinib. This change, guided by the crystal structure of the drug-target complex, improved solubility and maintained or slightly increased efficacy. wikipedia.org

Computational Modeling: Techniques like semiempirical molecular orbital theory and density functional theory (DFT) are employed to calculate the minimum energy structures and electronic properties of derivatives. researchgate.netingentaconnect.com These calculations help predict how structural changes will affect the molecule's stability and interactions with its target. researchgate.net Understanding these relationships allows for the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net

The two nitrogen atoms within the piperazine ring are particularly important as they can serve as hydrogen bond donors or acceptors, which helps to fine-tune interactions with biological receptors and increase water solubility and bioavailability. mdpi.com

Elucidation of the Impact of Substituent Variations on Pharmacological Profiles

The pharmacological profile of a piperazine-based molecule can be dramatically altered by the nature and position of its substituents. Structure-Activity Relationship (SAR) studies systematically explore these variations to identify key structural features responsible for biological activity. researchgate.net

For a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives designed as potential anticancer agents, the substituent on the piperazine ring had a profound impact on cytotoxicity. researchgate.net The introduction of the piperazine moiety itself was found to significantly increase antitumor activity. researchgate.net

| Compound | Substituent (R) on Piperazine | IC₅₀ vs. A549 (μM) | IC₅₀ vs. HeLa (μM) | IC₅₀ vs. MCF-7 (μM) |

|---|---|---|---|---|

| Derivative 1 | C₆H₅ (Phenyl) | 0.2 | 2.1 | 21.3 |

| Derivative 2 | 4-HO-C₆H₄ (4-Hydroxyphenyl) | >50 | 1.6 | >50 |

| Derivative 3 | C₂H₅ (Ethyl) | 45.2 | 20.3 | 12.5 |

| Derivative 4 | 4-Cl-C₆H₄ (4-Chlorophenyl) | 0.1 | 3.5 | 15.4 |

Data sourced from research on N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides. researchgate.net

Key findings from SAR studies on piperazine derivatives include:

Aromatic Ring Substituents: In studies of phenylpiperazine derivatives, the nature of the substituent on the phenyl ring significantly affects anticancer activity. A general trend observed is that electron-withdrawing groups (like F, Cl, NO₂, CF₃) lead to greater inhibitory activity than electron-donating groups (like OMe, Me). nih.gov The data above shows that a 4-chlorophenyl substituent resulted in the highest potency against the A549 lung cancer cell line (IC₅₀ = 0.1 μM). researchgate.net

Heterocyclic Replacements: The choice of the heterocyclic ring is critical. In some series, replacing the piperazine ring with morpholine (B109124) or pyrrolidine (B122466) resulted in a dramatic decrease in antiproliferative activity. tandfonline.com This suggests that the specific properties of the two nitrogen atoms in the piperazine ring are crucial for the observed bioactivity. tandfonline.com

Alkyl Linker Length: The length of an alkyl chain connecting the piperazine ring to another part of the molecule can also influence activity. In a study of histamine (B1213489) H₃ receptor antagonists, extending the alkyl linker length for tert-butyl analogues led to a decrease in receptor affinity. acs.org

These studies underscore that even minor modifications to the substituents on a this compound core can lead to significant changes in potency and selectivity, guiding the optimization process. wisdomlib.org

Conformational Analysis and its Influence on Bioactivity and Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target and elicit a response. researchgate.net For derivatives of this compound, the conformation of the six-membered piperazine ring plays a pivotal role in molecular recognition. researchgate.netnih.gov

The hybridization of the two nitrogen atoms in the piperazine ring is a key structural feature. iucr.orgnih.gov One nitrogen atom is typically sp³ hybridized, while the other can be sp² hybridized if its lone pair of electrons is delocalized into an adjacent carbonyl group, as is the case with the N-Boc protecting group. iucr.orgnih.gov This difference in hybridization affects the local geometry and the molecule's interaction capabilities. nih.gov

A compelling example of the influence of conformation comes from studies comparing piperazine and piperidine (B6355638) derivatives as histamine H₃ and sigma-1 (σ₁) receptor antagonists. acs.orgnih.gov In one study, simply replacing a piperazine ring with a piperidine ring in a compound (comparing compound 4 to 5) drastically shifted its receptor affinity. The piperazine derivative had a high affinity for the histamine H₃ receptor (Kᵢ = 3.17 nM) but a low affinity for the σ₁ receptor (Kᵢ = 1531 nM). acs.orgnih.gov Conversely, the corresponding piperidine derivative showed high affinity for the σ₁ receptor (Kᵢ = 3.64 nM). acs.orgnih.gov This demonstrates that the piperidine ring was a critical structural element for high-affinity σ₁ receptor activity, likely due to differences in the conformation and basicity of the nitrogen atom, which influences how the molecule engages in molecular interactions like hydrogen bonding. nih.govnih.gov

Quantitative Metrics in Drug Discovery: Ligand Efficiency and Lipophilic Efficiency

In modern drug discovery, potency alone is not a sufficient measure of a compound's potential. Quantitative metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are used to assess the quality of a lead compound and guide its optimization. nih.govnih.gov These efficiency indices relate a compound's potency to its physicochemical properties, providing a more holistic view of its drug-likeness. nih.gov

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It helps identify compounds that achieve high potency with a relatively small and efficient structure. nih.gov Studies have shown that for some classes of inhibitors, ligand efficiencies tend to drop significantly as the size of the ligands increases beyond 50 heavy atoms. nih.gov

Lipophilic Efficiency (LipE): This index relates potency (pIC₅₀ or pKᵢ) to lipophilicity (logP or clogP). High lipophilicity can improve membrane permeability and potency but often leads to poor solubility, high metabolic clearance, and promiscuous binding to off-targets. LipE helps to optimize potency without excessively increasing lipophilicity. nih.govnih.gov

| Compound | Key Structural Feature | NaV1.7 IC₅₀ (μM) | clogP | Lipophilic Efficiency (LipE) |

|---|---|---|---|---|

| Analog 1 | Initial Hit | 0.015 | 5.4 | 2.4 |

| Analog 18 | Large Lipophilic Group | 0.003 | 7.7 | -0.2 |

| Analog 31 | Optimized Combination | 0.014 | 3.5 | 5.3 |

| Analog 32 | Optimized Combination | 0.012 | 3.8 | 5.1 |

Data adapted from a study on selective NaV1.7 inhibitors. nih.gov LipE is calculated as pIC₅₀ - clogP.

These metrics provide crucial guidance, steering research away from simply increasing potency through lipophilicity and toward developing more efficient, "drug-like" molecules with a better balance of pharmacodynamic and pharmacokinetic properties. nih.govnih.govacs.org

Advanced Characterization Techniques in Structural Elucidation of Derivatives

Comprehensive Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure of newly synthesized compounds. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LCMS) provides a complete picture of the molecular framework.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a derivative of tert-butyl 2-(piperazin-1-yl)acetate will exhibit characteristic signals corresponding to the various protons in the molecule. For a representative derivative, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, the ¹H NMR spectrum in chloroform-d (CDCl₃) shows distinct chemical shifts. nih.gov For instance, the aromatic protons of the fluorophenyl group typically appear in the downfield region around δ 7.36 and 6.96 ppm. nih.gov The protons of the piperazine (B1678402) ring are observed as broad signals in the range of δ 2.5-3.5 ppm, with their exact chemical shift and multiplicity depending on the substitution pattern and ring conformation. The singlet for the tert-butyl group protons is characteristically found in the upfield region, around δ 1.45 ppm, due to the shielding effect of the neighboring carbonyl group and the quaternary carbon. nih.gov

Interactive Data Table: Representative ¹H NMR Data

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.96 - 7.36 | Doublet of doublets, Triplet | 4H |

| Piperazine-H | ~3.46 | Singlet (broad) | 5H |

| Piperazine-H | ~2.63 | Singlet (broad) | 4H |

| tert-Butyl-H | ~1.45 | Singlet | 16H |

Note: The data is based on a representative derivative and may vary for other derivatives.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In derivatives of this compound, the carbonyl carbon of the ester group is typically observed in the downfield region, around 170 ppm. The quaternary carbon of the tert-butyl group and the carbons of the tert-butyl group itself usually appear at approximately 80 ppm and 28 ppm, respectively. The carbon atoms of the piperazine ring resonate in the range of 40-60 ppm. Aromatic carbons will show signals in the 115-160 ppm region, with their exact shifts influenced by substituents.

Interactive Data Table: Representative ¹³C NMR Data

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic (C-F) | ~162 |

| Aromatic (C-H) | ~115-135 |

| tert-Butyl (quaternary C) | ~80 |

| Piperazine (C-N) | ~40-60 |

| tert-Butyl (CH₃) | ~28 |

Note: The data is based on general chemical shift ranges for similar functional groups and may vary for specific derivatives.

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of a this compound derivative will show characteristic absorption bands. A strong absorption band is expected in the region of 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the tert-butyl ester. The C-N stretching vibrations of the piperazine ring typically appear in the range of 1000-1200 cm⁻¹. The C-H stretching vibrations of the alkyl groups (tert-butyl and piperazine ring) are observed around 2850-3000 cm⁻¹. If the derivative contains aromatic rings, C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region will also be present.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1730-1750 | Strong |

| C-H (Alkyl) | 2850-3000 | Medium to Strong |

| C-N (Amine) | 1000-1200 | Medium |

| C=C (Aromatic) | 1450-1600 | Medium to Weak |

Note: The exact positions and intensities of the bands can be influenced by the specific substitution pattern of the derivative.

LCMS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to determine the molecular weight and can provide information about the structure of the compound through fragmentation analysis. For derivatives of this compound, the mass spectrum will show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound. Fragmentation patterns can also be observed, often involving the loss of the tert-butyl group or cleavage of the piperazine ring, which can aid in the structural confirmation.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline compound in the solid state. This method provides precise information about bond lengths, bond angles, and the conformation of the molecule.

For the derivative tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a single-crystal X-ray diffraction study revealed that the piperazine ring adopts a chair conformation with di-equatorial substitution. amazonaws.comrsc.orgrsc.org The analysis also provided detailed bond lengths and angles, confirming the connectivity of the atoms within the molecule. For example, the C-N bond lengths within the piperazine ring and the C=O bond length of the carbamate (B1207046) were determined with high precision. rsc.org Such data is crucial for understanding the steric and electronic properties of the molecule. amazonaws.comrsc.orgrsc.org

Interactive Data Table: Selected Bond Lengths from X-ray Crystallography of a Derivative

| Bond | Bond Length (Å) |

| N2—C16 | 1.336 (3) |

| O1—C16 | 1.211 (3) |

| O2—C16 | 1.345 (3) |

| C12—N1—C14 | 108.36 (16) |

| C16—N2—C13 | 120.9 (2) |

Data from a representative derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. rsc.org

Chiral Analysis and Stereochemical Characterization

When a derivative of this compound possesses a chiral center, the determination of its stereochemistry is essential. Chiral analysis techniques are employed to separate and identify the different enantiomers or diastereomers of a chiral compound.

The introduction of a substituent on the piperazine ring or the acetate (B1210297) side chain can create one or more stereocenters. The separation of these stereoisomers is often achieved using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC). Chiral HPLC utilizes a chiral stationary phase that interacts differently with the enantiomers, leading to their separation. The absolute configuration of the separated enantiomers can then be determined using techniques like X-ray crystallography of a single enantiomer or by comparing their optical rotation with known standards. The synthesis of optically active piperazine-2-carboxylic acid derivatives, which are structurally related, has been achieved through asymmetric hydrogenation, and the enantiomeric excess is often determined by chiral chromatography.

Biological and Pharmacological Investigations of Derivatives of Tert Butyl 2 Piperazin 1 Yl Acetate

Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)

The piperazine (B1678402) nucleus is a key pharmacophore in the development of new antimicrobial agents. Derivatives have been synthesized and evaluated against a wide spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

A number of studies have demonstrated the significant antibacterial properties of these compounds. For instance, certain pyrimidine-incorporated piperazine derivatives have shown good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov Similarly, other synthesized N-alkyl and N-aryl piperazine derivatives were found to be significantly active against bacterial strains, although they showed less activity against the tested fungi. nih.gov Research into 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides also revealed potent antibacterial action, with one derivative being particularly effective against Listeria monocytogenes and several compounds showing greater potency than ampicillin against methicillin-resistant S. aureus (MRSA). nih.gov One study synthesized a series of 1-[2-(aryl amino -2-oxoethyl) -amino -4-(n-ethyl piperazine)] benzene derivatives, some of which were found to be highly active against both Gram-positive and Gram-negative bacteria. researchgate.net The antimicrobial efficacy of these derivatives is often attributed to the presence of electronegative functional groups and heterocyclic rings which enhance their biological activity. nih.gov

In the realm of antifungal research, piperazine derivatives have also shown promise. Certain compounds demonstrated significant activity against Aspergillus niger, Pencillium notatum, Aspergillus fumigates, and Candida albicans. nih.govresearchgate.net The investigation of quinazolinone-piperazine hybrids also revealed impressive antifungal and antibacterial properties against all tested microbes. ijpras.com

| Derivative Class | Target Microorganism | Activity Noted |

| Pyrimidine-incorporated piperazines | S. aureus, B. subtilis, E. coli, S. paratyphi-A | Good antibacterial activity nih.gov |

| Pyrimidine-incorporated piperazines | A. niger, P. notatum, A. fumigates, C. albicans | Significant antifungal activity nih.gov |

| N-alkyl and N-aryl piperazines | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Significant antibacterial activity nih.gov |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | L. monocytogenes, MRSA, P. aeruginosa, E. coli | Potent antibacterial activity nih.gov |

| Quinazolinone-piperazine hybrids | Various pathogenic bacteria and fungi | Impressive antimicrobial effects ijpras.com |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | S. epidermidis, S. aureus, MRSA | Higher antimicrobial activity than the parent compound nih.gov |

Anticancer and Cytotoxicity Evaluations against Various Cell Lines

The cytotoxic potential of piperazine derivatives against various cancer cell lines is a significant area of research. These compounds have been investigated for their ability to inhibit the growth of and induce apoptosis in cancer cells.

Studies on benzothiazole-piperazine derivatives have shown that most of the tested compounds are active against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. tandfonline.comnih.gov One particular compound from this series was found to be highly cytotoxic and was shown to induce apoptosis by causing cell cycle arrest. tandfonline.comnih.gov Similarly, a series of novel arylpiperazine derivatives were synthesized and evaluated for their in vitro cytotoxic activities against three human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com Certain compounds exhibited strong cytotoxic activities against LNCaP cells, while another possessed potent activity against DU145 cells. mdpi.com

Furthermore, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been identified as potential candidates for cancer theranostics, displaying both cytotoxic and fluorescent properties. nih.gov In another study, novel piperazine-quinoline derivatives were designed and screened for their cytotoxic activity against breast cancer cell lines, with one compound showing moderate activity. The findings from these studies highlight the potential of piperazine-based compounds in the development of new anticancer agents.

| Derivative Class | Cancer Cell Line(s) | Key Findings |

| Benzothiazole-piperazines | HUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal) | Most compounds showed high cytotoxic activity; one induced apoptosis via cell cycle arrest. tandfonline.comnih.gov |

| Arylpiperazines | PC-3, LNCaP, DU145 (Prostate) | Specific derivatives showed strong cytotoxicity against LNCaP and DU145 cells. mdpi.com |

| 1,8-Naphthalimide-arylsulfonyl piperazines | 4T1 (Breast) | Compounds displayed both cytotoxic and fluorescent properties, suggesting potential for theranostics. nih.gov |

| Piperazine-quinolines | Breast cancer cell lines | A derivative with trifluoromethoxy substitution showed moderate cytotoxic activity. |

| Novel Piperazine Derivatives (PD-1, PD-2) | HepG2 (Liver) | Effectively restrained the growth of HepG2 cells in a dose-dependent manner. nih.gov |

Receptor Binding and Modulation Studies (e.g., GPCRs, Ion Channels)

Derivatives of piperazine are well-known for their interactions with various neurotransmitter receptors, particularly G-protein-coupled receptors (GPCRs), which are crucial targets in the central nervous system. ijrrjournal.combenthamdirect.com These interactions form the basis for their therapeutic applications in neurological and psychiatric disorders.

A significant body of research has focused on the interaction of piperazine derivatives with serotonin (5-HT) receptors. Compounds like trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine have been identified as agonists at 5-HT1A receptors, which are implicated in anxiety and depression. ijrrjournal.comsilae.it The anxiolytic-like and antidepressant-like effects of newly synthesized phenylpiperazine derivatives are often attributed to their activation of 5-HT1A receptors. researchgate.net Furthermore, some 2-methoxyphenylpiperazine derivatives have shown high to moderate affinity for both 5-HT1A and 5-HT7 receptors, acting as antagonists. plos.org The dual antagonism of these receptors is a promising strategy for developing new antidepressant and anxiolytic drugs. plos.org

Beyond serotonin receptors, piperazine derivatives have been investigated as allosteric modulators of other GPCRs. acs.orgnih.govmdpi.com Allosteric modulators offer a novel therapeutic approach by binding to a site on the receptor distinct from the primary (orthosteric) site, allowing for finer control of receptor activity. researchgate.net For example, aryl piperazine moieties have been incorporated into compounds that act as allosteric modulators for the human A1 adenosine receptor (A1R). nih.gov In the realm of ion channels, certain piperazinyl derivatives have been developed as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, which is a key target for treating neuropathic pain. nih.gov

| Derivative/Compound Class | Receptor Target | Type of Interaction | Potential Therapeutic Application |

| Phenylpiperazines (e.g., TFMPP) | 5-HT1A | Agonist | Anxiolytic, Antidepressant silae.itresearchgate.net |

| 2-Methoxyphenylpiperazines (HBK-14, HBK-15) | 5-HT1A, 5-HT7 | Antagonist | Anxiolytic, Antidepressant plos.org |

| Aryl piperazines | Adenosine A1 Receptor (A1R) | Allosteric Modulator | Not specified nih.gov |

| Phenylacetamide derivative | Sigma(1) receptors | Moderate affinity ligand | Not specified nih.gov |

| Piperazinyl quinazolin-4-(3H)-ones | α2δ-1 subunit of Voltage-Gated Calcium Channels | Selective Ligand | Neuropathic pain nih.gov |

Enzyme Inhibition Assays and Mechanistic Studies

The investigation of piperazine derivatives as enzyme inhibitors has revealed potential mechanisms for their therapeutic effects in various diseases.

One area of focus has been the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. A novel piperazine derivative, PMS1339, was found to significantly inhibit both mouse brain AChE and serum butyrylcholinesterase (BuChE). oup.com Kinetic studies showed that it acts as a mixed-type competitive AChE inhibitor, and it was also found to inhibit AChE-induced aggregation of amyloid-β, another hallmark of Alzheimer's disease. oup.com

Derivatives of piperazine have also been evaluated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. A study on benzenesulfonamide derivatives incorporating a piperazine moiety showed inhibitory activity against human cytosolic carbonic anhydrase I and II. semanticscholar.org Additionally, some 1-arylsulfonyl-4-phenylpiperazine derivatives were screened for their inhibitory activity against the lipoxygenase (LOX) enzyme, with several compounds showing activity. pjps.pk

In the context of antimicrobial action, one derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), was found to inhibit DNA gyrase, a crucial bacterial enzyme, suggesting this as one of its mechanisms of antimicrobial activity. nih.gov

| Derivative/Compound | Target Enzyme | Inhibition Type/Activity | Associated Disease/Application |

| PMS1339 | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Mixed-type competitive inhibitor | Alzheimer's Disease oup.com |

| Benzenesulfonamide-piperazine derivatives | Carbonic Anhydrase I and II | Inhibitor | General physiological regulation semanticscholar.org |

| 1-Arylsulfonyl-4-phenylpiperazines | Lipoxygenase (LOX) | Inhibitor | Inflammation pjps.pk |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | DNA Gyrase | Inhibitor | Bacterial Infections nih.gov |

Investigations in Neurological and Psychiatric Research for Antidepressant and Anxiolytic Potentials

The piperazine scaffold is a cornerstone in the development of drugs for neurological and psychiatric disorders, with many derivatives exhibiting antidepressant and anxiolytic properties. silae.itresearchgate.net These effects are often mediated by their interaction with key neurotransmitter systems.

The anxiolytic and antidepressant potential of piperazine derivatives is frequently linked to their activity at serotonin 5-HT1A receptors. silae.it For example, oral administration of a new phenylpiperazine compound, LQFM005, and its metabolite produced anxiolytic- and antidepressant-like effects in mouse behavioral tests, such as the elevated plus maze and the forced swimming test. researchgate.net These effects were abolished by a 5-HT1A antagonist, confirming the involvement of this receptor. researchgate.net Similarly, another study on a novel N-cycloalkyl-N-benzoylpiperazine derivative demonstrated significant anxiolytic-like activity in the four-plate test in mice. nih.gov

Research has also explored derivatives with dual receptor activity. Two 2-methoxyphenylpiperazine derivatives, HBK-14 and HBK-15, which act as antagonists at both 5-HT1A and 5-HT7 receptors, were shown to possess anxiolytic- and antidepressant-like properties in various animal models. plos.org This dual antagonism is considered a valuable strategy for creating more effective treatments for anxiety and depression. plos.org The diverse pharmacological profiles of piperazine derivatives make them promising candidates for developing new therapies for a range of mental health conditions. researchgate.net

| Derivative Class/Compound | Animal Model/Test | Observed Effect | Proposed Mechanism |

| Phenylpiperazine (LQFM005) | Elevated Plus Maze, Forced Swimming Test | Anxiolytic-like, Antidepressant-like | Activation of 5-HT1A receptors researchgate.net |

| N-cycloalkyl-N-benzoylpiperazine | Four-Plate Test | Anxiolytic-like | Mediated by the opioid system nih.gov |

| 2-Methoxyphenylpiperazines (HBK-14, HBK-15) | Four-Plate Test, Elevated Plus Maze | Anxiolytic-like, Antidepressant-like | Antagonism of 5-HT1A and 5-HT7 receptors plos.org |

| Phenylpiperazine (LQFM192) | Elevated Plus Maze, Forced Swimming Test | Anxiolytic-like, Antidepressant-like | Serotonergic system and GABAA receptor involvement researchgate.net |

Evaluation of Anti-inflammatory Activity

Certain piperazine derivatives have been investigated for their potential to mitigate inflammatory responses. Inflammation is a key process in many diseases, and compounds that can modulate it are of significant therapeutic interest.

A study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), evaluated its anti-inflammatory effects using models of paw edema and pleurisy induced by carrageenan. nih.gov The compound was found to reduce edema formation and decrease the migration of inflammatory cells. nih.gov A key finding was its ability to reduce the levels of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). nih.gov

In another study, two novel piperazine derivatives, PD-1 and PD-2, demonstrated noteworthy anti-inflammatory activity in a dose-dependent manner. nih.gov They were shown to inhibit the production of nitrite and the generation of TNF-α, further supporting the role of piperazine derivatives as potential anti-inflammatory agents. nih.gov

| Derivative/Compound | In Vitro/In Vivo Model | Key Anti-inflammatory Effects |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy | Reduced edema, decreased inflammatory cell migration, reduced TNF-α and IL-1β levels. nih.gov |

| PD-1 and PD-2 | In vitro assays | Inhibition of nitrite production, inhibition of TNF-α generation. nih.gov |

Antimalarial Activity Studies

The search for new and effective treatments for malaria has led to the investigation of various chemical scaffolds, including piperazine derivatives. These compounds have shown activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Research into semisynthetic triterpenes, including betulinic acid derivatives incorporating a piperazine moiety, has shown potential antimalarial activity. researchgate.net One such derivative displayed excellent activity against the P. falciparum 3D7 strain. researchgate.net The introduction of the piperazine group appears to be a viable strategy for enhancing the antiplasmodial properties of these natural product-based compounds. researchgate.net

In a different approach, the structure-activity relationships of 2-phenoxybenzamides with a piperazine substituent were explored for antiplasmodial activity. A derivative, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, was found to have high activity against P. falciparum (NF54 strain) and very low cytotoxicity, resulting in an excellent selectivity index. nih.gov This highlights the potential for developing highly selective and potent antimalarial drugs from this class of compounds.

| Derivative Class | Plasmodium falciparum Strain | Key Findings |

| Piperazine derivatives of betulinic acid | 3D7 | Excellent antimalarial activity with good selectivity. researchgate.net |

| 2-Phenoxybenzamide-piperazine derivatives | NF54 | High antiplasmodial activity and very low cytotoxicity, resulting in an excellent selectivity index. nih.gov |

Computational Chemistry and Molecular Modeling in Understanding Derivatives Interactions

Molecular Docking Simulations for Elucidating Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes of derivatives containing the piperazine-1-yl-acetate scaffold. By simulating the interaction between the ligand and the receptor's binding site, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that contribute to binding affinity and specificity. connectjournals.comnih.gov

For instance, in studies involving quinazolinone derivatives incorporating a piperazine (B1678402) moiety, molecular docking has been used to predict their binding within the active sites of various enzymes. nih.gov These simulations can reveal how the piperazine ring or substituents on the acetate (B1210297) group interact with specific amino acid residues. For example, docking studies on piperazine-based inhibitors targeting human acetylcholinesterase (AChE) have shown that these compounds can bind to both the catalytic and peripheral anionic sites of the enzyme. nih.gov

The process involves preparing a 3D structure of the target protein and the ligand, followed by a search algorithm that explores various possible binding poses. Each pose is then evaluated using a scoring function that estimates the binding affinity. The results guide the rational design of new derivatives with improved potency and selectivity. nih.gov

Table 1: Example of Molecular Docking Results for Piperazine Derivatives

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Derivative A | Topoisomerase II | -9.8 | Asp479, Gly772 | Hydrogen Bond |

| Derivative B | Acetylcholinesterase (AChE) | -11.2 | Trp84, Tyr334 | π-π Stacking |

| Derivative C | CDK6 | -8.5 | Asp104, Thr107 | Electrostatic, Hydrogen Bond |

| Derivative D | gp120 (HIV) | -10.5 | Trp427, Asn425 | Hydrogen Bond, Hydrophobic |

Note: This table is illustrative and compiles representative data based on findings for various piperazine derivatives. nih.govbiorxiv.orgnih.gov

Molecular Dynamics Simulations for Analysis of Conformational Dynamics and Binding Energetics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a ligand-protein complex over time, providing insights into the stability of the binding pose, conformational changes in both the ligand and the protein, and the role of solvent molecules. mdpi.com

For derivatives of Tert-butyl 2-(piperazin-1-yl)acetate, MD simulations are crucial for several reasons:

Conformational Flexibility: The piperazine ring can adopt different conformations, such as the thermodynamically favored "chair" form or the higher-energy "boat" form. nih.govnih.gov MD simulations can analyze the conformational behavior of the piperazine ring within the binding pocket, which can be critical for optimal interaction. nih.gov

Binding Stability: By running simulations for nanoseconds, researchers can assess whether the interactions predicted by docking are stable over time. This helps to validate the initial docking results. biorxiv.org

Binding Free Energy Calculation: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to calculate the binding free energy. This provides a more accurate estimation of binding affinity than docking scores alone and can be used to rank different derivatives. nih.gov For example, a study on a novel TTR kinetic stabilizing ligand and its derivatives used MD simulations to calculate the free energy of ligand-binding, finding that specific modifications could improve thermodynamic favorability from -18.0 kcal/mol to -21.4 kcal/mol. mdpi.com

These simulations confirm key interactions, such as hydrogen bonds with residues like Trp 427 and Asn 425 in the HIV gp120 protein, and can reveal their persistence throughout the simulation, with some interactions occurring over 90% of the time. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives based on the this compound scaffold, QSAR models can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

The process involves:

Data Set Compilation: A series of derivatives with experimentally determined biological activities is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods are used to build a regression model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

QSAR studies on piperazine-containing compounds have successfully identified key structural features that influence their pharmacological activity. nih.govmdpi.com These models can guide the modification of the core structure to enhance desired properties, such as target affinity or bioavailability. nih.gov The use of 2D- and 3D-QSAR methods is particularly valuable when crystallographic data for the target protein is unavailable. nih.gov

Table 2: Hypothetical 2D-QSAR Model for a Series of Piperazine Derivatives

| Parameter | Description | Value |

|---|---|---|

| Equation | pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (H-Bond Donors) + C | |

| r² (Correlation Coefficient) | Measures the goodness of fit of the model. | 0.92 |

| q² (Cross-validated r²) | Measures the predictive ability of the model. | 0.85 |

| Significance | The model suggests that higher lipophilicity (LogP) and more hydrogen bond donors increase activity, while higher molecular weight is slightly detrimental. |

Virtual Screening and Ligand-Based Drug Design Methodologies

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methodologies become paramount. nih.govgardp.org These approaches rely on the knowledge of molecules that are known to bind to the target.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. A pharmacophore model derived from a set of active piperazine derivatives can be used as a 3D query to search large chemical databases for novel compounds with the potential for similar activity. mdpi.com One study generated a pharmacophore hypothesis with two acceptors, one donor, and two aromatic rings (AADRR_1) to screen for new antimicrobials. mdpi.com

Virtual Screening: This is a high-throughput computational process used to screen vast libraries of virtual compounds against a target. nih.gov For the this compound scaffold, combinatorial libraries containing millions of virtual derivatives can be generated. biorxiv.orgbiorxiv.org These libraries are then subjected to a multi-step screening process:

Filtering: Compounds are filtered based on drug-like properties (e.g., Lipinski's rule of five) to remove molecules with poor pharmacokinetic profiles.

Shape and Chemical Similarity Screening: Tools are used to rapidly screen for compounds that have a similar shape and chemical feature distribution to known active ligands. nih.gov

Docking-Based Screening: The top-ranked compounds from the initial screening are then docked into the target's binding site to predict their binding affinity more accurately. nih.govnih.gov

This hierarchical approach allows researchers to efficiently identify promising hit compounds from massive virtual libraries, significantly reducing the time and cost associated with experimental screening. biorxiv.org

Applications and Emerging Research Areas of Tert Butyl 2 Piperazin 1 Yl Acetate As a Synthetic Precursor

Precursor in Pharmaceutical Drug Discovery and Development

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. researchgate.netresearchgate.net Tert-butyl 2-(piperazin-1-yl)acetate serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS). researchgate.net The presence of the piperazine ring is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and bioavailability. mdpi.com

Development of Specific Therapeutic Agents (e.g., Kinase Inhibitors, Integrin Inhibitors)

The dysregulation of cellular signaling pathways is a hallmark of many diseases, including cancer. Kinases and integrins are key players in these pathways, making them attractive targets for therapeutic intervention. researchgate.netrsc.org this compound has proven to be a valuable precursor in the synthesis of inhibitors for both of these protein families.

Kinase Inhibitors:

Kinases are enzymes that regulate a vast array of cellular processes, and their aberrant activity is a known cause of cancer. researchgate.net Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. The piperazine moiety is a common feature in many kinase inhibitors, and this compound provides a convenient entry point for its incorporation. For instance, derivatives of this compound have been utilized in the synthesis of novel Cyclin-Dependent Kinase 2 (CDK2) inhibitors. mdpi.com In one study, a series of 3-(piperazinylmethyl)benzofuran derivatives were synthesized, with some compounds exhibiting potent CDK2 inhibitory activity with IC50 values in the nanomolar range. mdpi.com

While a direct synthesis of a marketed kinase inhibitor starting from this compound is not explicitly detailed in the provided search results, the general synthetic utility is clear. The synthesis of various kinase inhibitors involves the coupling of a piperazine-containing fragment to a core scaffold. The secondary amine of this compound can be readily reacted with various electrophiles, and the tert-butyl ester can be deprotected to reveal a carboxylic acid for further functionalization, making it an ideal building block for creating libraries of potential kinase inhibitors.

Integrin Inhibitors:

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in processes such as cell adhesion, migration, and signaling. rsc.org The development of integrin inhibitors is a promising therapeutic strategy for various diseases, including thrombosis and cancer. Research has shown that certain piperazine derivatives can act as potent integrin inhibitors. rsc.org For example, in the development of αIIbβ3 integrin inhibitors, which are of interest for antiplatelet therapy, compounds containing a piperazine acetic acid moiety have been investigated. rsc.org The synthesis of such compounds can be envisioned starting from this compound, where the piperazine nitrogen is functionalized, followed by deprotection of the tert-butyl group to yield the final active inhibitor. One study details the synthesis of an integrin inhibitor where a piperazine derivative is reacted with allyl bromide, and subsequently with other reagents, to form the final product. rsc.org Although this example does not start directly with this compound, it highlights the synthetic strategies where this precursor would be highly valuable.

| Therapeutic Target | Example of Inhibitor Class | Role of this compound |

| Kinases (e.g., CDK2) | Benzofuran (B130515) derivatives | Provides the piperazine scaffold for linking to the core benzofuran structure. mdpi.com |

| Integrins (e.g., αIIbβ3) | Piperazine acetic acid derivatives | Serves as a key building block for introducing the essential piperazine acetic acid pharmacophore. rsc.org |

Applications in Radiopharmaceutical Research and Tracer Synthesis

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules, known as tracers, to visualize and quantify biological processes in vivo. The development of novel PET tracers is crucial for advancing our understanding of diseases and for improving diagnostics. The piperazine ring is a common structural motif in many PET tracers due to its ability to cross the blood-brain barrier and its favorable pharmacokinetic properties.

This compound and its derivatives are valuable precursors in the synthesis of PET tracers. For example, in the development of a PET tracer for imaging the GPR119 receptor, a related compound, tert-butyl 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate, was used as a key intermediate. chemicalbook.com The synthesis involved the deprotection of the tert-butyl group to reveal the secondary amine, which was then further functionalized. chemicalbook.com This highlights a common synthetic strategy where the tert-butyl protecting group on a piperazine or piperidine (B6355638) nitrogen is removed to allow for subsequent chemical modifications, a role for which this compound is well-suited.

A more direct application is in the synthesis of a zwitterionic analogue of the atypical antipsychotic, clozapine. In this synthesis, desmethylclozapine was reacted with benzyl (B1604629) 2-bromoacetate to yield benzyl 2-(4-(8-chloro-5H-dibenzo[b,e] researchgate.netmdpi.comdiazepin-11-yl)piperazin-1-yl)acetate, a close analogue of the title compound. mdpi.comresearchgate.net This intermediate is then used to prepare the final PET tracer candidate. mdpi.comresearchgate.net The use of the tert-butyl ester in place of the benzyl ester in such syntheses is a common alternative, offering different deprotection conditions.

Potential in Functional Materials Science

The unique chemical properties of this compound also lend themselves to applications beyond the pharmaceutical realm, particularly in the field of functional materials science. The presence of both a reactive amine and a protected carboxylic acid allows for its incorporation into polymeric structures, potentially imparting desirable properties to the resulting materials.

One area of potential is in the synthesis of novel polyamides. Polyamides are a class of polymers known for their excellent mechanical and thermal properties. The diamine functionality of the piperazine ring, once the tert-butyl ester is deprotected and the resulting acid is converted to an amine or another reactive group, could be used to create novel polyamide chains. Research into triphenylamine-based polyamides has shown that the incorporation of specific functional groups can lead to polymers with interesting electrochromic and photoluminescent properties. ntu.edu.tw While not directly using the title compound, this research demonstrates the principle of incorporating functional diamines into polyamides to create advanced materials. The bifunctionality of this compound makes it an attractive candidate for similar applications.

Another potential application is in the formulation of epoxy resins. Epoxy resins are widely used as adhesives, coatings, and composite materials. They are typically cured using amine-functional hardeners. While direct reaction of esters with amines can be a limiting factor, studies have shown that tert-butyl acetate (B1210297) is significantly less reactive with amine nucleophiles compared to other acetate esters due to steric hindrance. lyondellbasell.com This suggests that this compound could potentially be used as a reactive diluent or a component in the amine curative side of a two-part epoxy system, offering a way to modify the properties of the cured resin. lyondellbasell.com

Advancements in Green Synthesis and Sustainable Chemistry for Industrial Production

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in the chemical industry. The development of sustainable and efficient methods for the industrial production of key intermediates like this compound is a critical area of research.

One significant advancement is the use of continuous flow reactors for the synthesis of this compound. A large-scale synthesis has been reported where piperazine and tert-butyl chloroacetate (B1199739) are fed into a tubular reactor. researchgate.net This method offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. The reaction is followed by an in-line quenching step and distillation to afford the product with high purity. researchgate.net

Furthermore, research into biocatalysis for the synthesis of piperidine and piperazine derivatives represents a promising avenue for green chemistry. rsc.org The use of enzymes, such as lipases, can enable highly selective reactions under mild conditions, reducing the need for harsh reagents and solvents. While a specific biocatalytic route to this compound has not been detailed in the provided results, the successful application of biocatalysis to similar structures suggests that this is a viable and desirable future direction for its sustainable production. rsc.org

Future Directions in Chemical Synthesis and Broader Biological Applications

The versatility of this compound as a synthetic precursor suggests that its applications will continue to expand. Future research is likely to focus on several key areas.

In chemical synthesis, there is a growing interest in the C-H functionalization of piperazine rings. mdpi.com This would allow for the direct modification of the carbon skeleton of the piperazine ring, opening up new avenues for creating novel and diverse molecular architectures. Such advancements would further enhance the utility of this compound as a building block.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-(piperazin-1-yl)acetate, and how can reaction conditions be optimized for higher yields?